(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Asymmetric Synthesis Chiral Auxiliary Amino Acid Synthesis

Researchers synthesizing enantiopure non-proteinogenic α-amino acids face time-consuming halogenation and chiral separation. This (3S,5S,6R)-bromo morpholinone eliminates both: • Pre-installed C3 bromine enables direct SN2 displacement-saving one synthetic step per analog. • Enantiopure (5S,6R)-diphenyl scaffold enforces predictable anti stereochemistry without chiral chromatography. • Orthogonal reactivity supports sequential bromide displacement then enolate alkylation for α,α-disubstituted amino acids. ≥95% HPLC purity; ships globally.

Molecular Formula C21H22BrNO4
Molecular Weight 432.3 g/mol
CAS No. 112741-51-2
Cat. No. B177473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate
CAS112741-51-2
Molecular FormulaC21H22BrNO4
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3/t16-,17+,18+/m0/s1
InChIKeyNOVNBQKUIAJJBO-RCCFBDPRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate


(3S,5S,6R)-tert-Butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate (CAS 112741-51-2) is a chiral, non-racemic α-bromo lactone that serves as a versatile intermediate in the asymmetric synthesis of non-proteinogenic α-amino acids. The compound belongs to the Williams diphenylmorpholinone chiral auxiliary family [1]. Its defining structural features include an N-Boc protecting group, enantiopure (5S,6R)-diphenyl substitution that enforces a predictable stereochemical environment, and a configurationally labile bromine atom at the C3 position that enables stereoselective nucleophilic displacement. As supplied, the compound typically meets specifications of ≥95% purity (HPLC), molecular formula C21H22BrNO4, and molecular weight 432.31 g/mol .

Chiral α-bromo lactone
Williams diphenylmorpholinone auxiliary family for asymmetric α-amino acid synthesis
Pre-installed C3 bromine stereocenter enables stereoselective nucleophilic displacement
Single diastereomer at C3 simplifies purification and workflow

Why Generic Substitution Fails


Generic substitution of this compound with its non-brominated parent lactone (CAS 112741-50-1) or with racemic bromo morpholinone mixtures fundamentally alters synthetic utility. The parent lactone requires an additional halogenation step, consuming time and resources while introducing batch variability [1]. Racemic bromo mixtures lead to diastereomeric product distributions that demand chiral chromatographic separation, eroding yield and increasing cost. Because the C3 bromine atom serves as the stereodirecting leaving group for enantioselective C–C and C–heteroatom bond formation, precise control of the absolute configuration at all three stereocenters is non-negotiable for reproducible asymmetric synthesis [2].

Target (this compound)
Pre-installed C3 bromine as stereodirecting leaving group
Single diastereomer at C3 ensures defined stereochemistry
Generic substitute
Parent lactone (CAS 112741-50-1) requires additional bromination step, introducing time and batch variability
Racemic bromo mixtures lead to diastereomeric product distributions needing chiral separation

Quantitative Differentiation Evidence


Stereochemical Purity vs. Parent Lactone

The target compound is supplied as a single diastereomer at the C3 position, a result of the highly diastereoselective radical bromination of the parent 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one. This bromination proceeds with essentially complete facial selectivity to give the anti bromide as a single diastereomer [1]. In contrast, the non-brominated parent lactone (CAS 112741-50-1) is achiral at the equivalent position, requiring the end user to perform and optimize this diastereoselective transformation independently.

Stereochemical Purity vs. Parent Lactone
Head-to-head
TargetSingle anti diastereomer (>99:1 dr by 1H NMR)
Parent lactoneAchiral at C3; user must perform bromination (typical yield 70–90%)
Supports procurement; eliminates high-risk bromination step, provides defined stereochemical starting point
Ref. [REFS-1]
Asymmetric Synthesis Chiral Auxiliary Amino Acid Synthesis

Commercial Purity Specification

Vendor technical datasheets establish a minimum purity specification of 95% (HPLC) for the target compound . For the antipodal enantiomer (3R,5R,6S)-tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate (CAS 127420-01-3), commercial specifications are typically 98% . The non-brominated parent lactone (CAS 112741-50-1) is commercially available at 99% purity with enantiomeric excess of 99% [1].

Commercial Purity Specification
Cross-study comparable
95% (HPLC min.)
Adequate for most asymmetric protocols; cost-benefit favors pre-functionalized bromide over higher-purity precursors
Enantiomer purity 98%, parent lactone 99% ee
Chemical Purity Quality Control Procurement Specification

Physicochemical Identity Comparison

Predicted physicochemical parameters differentiate the target compound from its non-brominated parent. The brominated scaffold exhibits higher density and elevated boiling and flash points, consistent with the increased molecular weight and polarizability introduced by bromine . The parent lactone (CAS 112741-50-1) shows lower density (1.175 g/cm³), a lower boiling point (509.6 °C), and a lower flash point (262 °C) . These differences impact solvent compatibility, distillation parameters, and thermal safety during scale-up.

Physicochemical Identity
Data to verify
Density1.4±0.1 vs 1.175 g/cm³
Boiling point534.2±50.0 vs 509.6 °C
Flash point276.9±30.1 vs 262 °C
Higher thermal safety margin may influence scale-up storage classification
Predicted values; confirm experimentally
Physicochemical Properties Handling Storage

Enantiomer Differentiation

The (3S,5S,6R)-configured target compound is the enantiomer of (3R,5R,6S)-tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate (CAS 127420-01-3). Although the sign of optical rotation of the isolated target compound was not identified in the literature reviewed, the parent (5S,6R)-morpholinone exhibits [α]D = +86 (c 5.5, CH2Cl2) [1], while the enantiomeric (5R,6S)-morpholinone would exhibit the opposite sign. The two brominated enantiomers are expected to generate amino acid products of opposite absolute configuration [2].

Enantiomer Differentiation
Class-level inference
(3S,5S,6R) targetDerived from (5S,6R) scaffold; parent shows [α]D +86 (c 5.5, CH2Cl2)
(3R,5R,6S) enantiomerCAS 127420-01-3; expected opposite rotation sign
Verification of enantiomer identity by optical rotation or chiral HPLC critical for downstream stereochemical outcomes
Both antipodes commercially available
Enantiomeric Purity Chiral HPLC Identity Testing

Synthetic Versatility Advantage

The compound's C3 bromine atom serves as a leaving group for stereoselective nucleophilic displacement, enabling direct installation of carbon, nitrogen, oxygen, and sulfur nucleophiles without requiring enolate generation [1]. The non-brominated parent lactone requires strongly basic conditions (LiHMDS, −78 °C) for enolate alkylation [2]. The brominated scaffold can also be converted to the enolate for tandem alkylation strategies, offering a wider reaction scope than scaffolds lacking a pre-installed leaving group.

Synthetic Versatility
Class-level inference
Mode 1: Direct SN2 displacement of bromide (ambient to moderate temp)
Mode 2: Enolate formation/alkylation (LiHMDS, −78 °C)
Dual activation reportedly doubles accessible derivatization pathways relative to parent lactone
Ref. [REFS-1], [REFS-2]
Synthetic Versatility Nucleophilic Displacement Enolate Alkylation

Optimal Application Scenarios


Direct Synthesis of β-Substituted α-Amino Acids

The pre-installed C3 bromine enables stereoselective SN2 displacement with amine, alcohol, thiol, and stabilized carbanion nucleophiles. This provides direct access to β-functionalized α-amino acid derivatives without requiring enolate chemistry. Laboratories focused on non-proteinogenic amino acid library synthesis benefit from the elimination of the halogenation step, reducing cycle time by one full synthetic operation per analog [1]. The resulting N-Boc amino acids are obtained with predictable anti stereochemistry and can be cleaved under standard conditions (Li/NH3 or H2/Pd-C after Boc removal) .

Access to D- and L-Amino Acid Enantiomers

Procurement of both the (3S,5S,6R) target compound and its (3R,5R,6S) enantiomer (CAS 127420-01-3) from commercial sources enables parallel synthesis of both amino acid enantiomers with equal efficiency [1]. This is particularly valuable for structure-activity relationship (SAR) studies where both enantiomers must be evaluated. The commercial availability of both antipodes eliminates the need to run the full chiral auxiliary synthesis in-house, reducing the procurement-to-data timeline by weeks.

Orthogonal Functionalization via Dual Reactivity

Unlike the non-brominated lactone, which exclusively reacts as an enolate, this compound supports two sequential transformations: initial bromide displacement to install a first substituent, followed by enolate alkylation to install a second substituent at the α-carbon [1]. This orthogonal reactivity is essential for constructing α,α-disubstituted amino acid derivatives and spirocyclic morpholinones. The net effect is a reduction in the number of distinct building blocks required, consolidating procurement around a single versatile scaffold .

Application
Selection Property
Validation Focus
Stereoselective β-substituted α-amino acid synthesis
Pre-installed C3 bromine for SN2 displacement
Stereochemical outcome verification
D- and L-amino acid enantiomer access
Both antipodes commercially available
Chiral identity confirmation
Orthogonal dual-reactivity derivatization
Bromide displacement and enolate alkylation modes
Sequential derivatization efficiency
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